Sodium;6-[6-[6-[5-acetamido-4,6-dihydroxy-2-(sulfooxymethyl)oxan-3-yl]oxy-2-carboxy-4-hydroxy-5-sulfooxyoxan-3-yl]oxy-2-(hydroxymethyl)-5-(sulfoamino)-4-sulfooxyoxan-3-yl]oxy-3,4-dihydroxy-5-sulfooxyoxane-2-carboxylic acid
Description
This sodium salt is a highly complex, sulfated oligosaccharide derivative characterized by multiple sulfate (-OSO₃⁻), hydroxyl (-OH), acetamido (-NHAc), and carboxylic acid (-COOH) groups. Its structure includes a central oxane (pyranose) backbone with branched substituents, including an N-acetylglucosamine 6-sulfate moiety . The sodium counterion enhances water solubility, while the extensive sulfation contributes to its polyanionic nature, likely influencing its biochemical interactions, such as enzyme inhibition or receptor binding. This compound is structurally analogous to glycosaminoglycans (GAGs) like heparin or chondroitin sulfate but distinct in its unique substitution pattern and oligosaccharide architecture.
Properties
Molecular Formula |
C26H42N2NaO37S5+ |
|---|---|
Molecular Weight |
1157.9 g/mol |
IUPAC Name |
sodium;6-[6-[6-[5-acetamido-4,6-dihydroxy-2-(sulfooxymethyl)oxan-3-yl]oxy-2-carboxy-4-hydroxy-5-sulfooxyoxan-3-yl]oxy-2-(hydroxymethyl)-5-(sulfoamino)-4-sulfooxyoxan-3-yl]oxy-3,4-dihydroxy-5-sulfooxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C26H42N2O37S5.Na/c1-4(30)27-7-9(31)13(6(56-23(7)39)3-55-67(43,44)45)58-26-19(65-70(52,53)54)12(34)16(20(62-26)22(37)38)60-24-8(28-66(40,41)42)15(63-68(46,47)48)14(5(2-29)57-24)59-25-18(64-69(49,50)51)11(33)10(32)17(61-25)21(35)36;/h5-20,23-26,28-29,31-34,39H,2-3H2,1H3,(H,27,30)(H,35,36)(H,37,38)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);/q;+1 |
InChI Key |
JRTRSJGZMRQDHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)C(=O)O)O)O)OS(=O)(=O)O)OS(=O)(=O)O)NS(=O)(=O)O)O)OS(=O)(=O)O)O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Stepwise Protection and Sulfation Strategy
The synthesis begins with the strategic protection of hydroxyl groups on monosaccharide precursors. Sulfuryl imidazolium salts, such as 2-methylimidazolium-based reagents, enable regioselective sulfation at early stages. For example, 3,4,5-trihydroxy-6-(sulfooxy)oxane-2-carboxylic acid intermediates are prepared using trichloroethyl (TCE)-protected sulfate esters, which remain stable during subsequent glycosylation steps. Key steps include:
Table 1: Sulfation Reagents and Yields
| Reagent | Target Position | Yield (%) | Reference |
|---|---|---|---|
| 2-Methylimidazolium SIS | C2, C3, C6 | 82 | |
| Sulfur trioxide-triethylamine | C4, C5 | 65 |
Chemoenzymatic Methods
Enzymatic Polymerization and Modification
Biosynthetic enzymes from heparan sulfate pathways are employed to assemble the polysaccharide backbone. EXTL2/EXT1/EXT2 enzymes catalyze the elongation of GlcNAc-GlcA disaccharides, while NDST1 (N-deacetylase/N-sulfotransferase) introduces sulfo groups at the N-position. Critical steps include:
-
Chain Elongation : UDP-GlcNAc and UDP-GlcA donors are polymerized by EXT1/EXT2 complexes, forming a 20-mer backbone in 48 hours.
-
Sulfation : 3-OST-1 sulfotransferase selectively modifies C3-OH groups with a 90% conversion rate.
Extraction and Modification from Natural Sources
Tissue-Derived GAG Isolation
Crude heparan sulfate is extracted from bovine lung tissue using a protocol involving:
Table 2: Key Parameters for Tissue Extraction
| Parameter | Value | Impact on Yield |
|---|---|---|
| Digestion Temperature | 65°C | Maximizes HS release |
| NaCl Elution Strength | 2.0 M | Reduces hyaluronan contamination |
Solid-Phase Synthesis
Automated Glycan Assembly (AGA)
A polystyrene resin functionalized with photolabile linkers enables iterative coupling of monosaccharide building blocks. Each cycle involves:
-
Deprotection : UV light (365 nm) removes 2-naphthylmethyl (Nap) groups.
-
Sulfation : TCE-sulfate imidazolium salts modify exposed hydroxyls with 75% efficiency.
-
Carboxylation : TEMPO/NaClO oxidation converts C6-OH to carboxyl groups, achieving 90% conversion.
Post-Synthetic Modifications
Carboxylation via TEMPO-Mediated Oxidation
Primary hydroxyl groups at C6 are oxidized to carboxylic acids using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and NaOCl. Optimal conditions include:
Chemical Reactions Analysis
Sulfation/Desulfation Dynamics
This heparin-derived compound undergoes controlled sulfation and desulfation reactions critical for modulating biological activity:
The N-sulfo groups demonstrate higher stability than O-sulfo groups under acidic hydrolysis, with complete desulfation requiring prolonged exposure to 4M HCl at 100°C.
Oxidation Reactions
The compound’s hydroxyl groups participate in selective oxidation:
-
Periodate Oxidation : Cleaves vicinal diols at C2-C3 positions of glucuronic acid residues under mild conditions (0.1M NaIO₄, pH 5, 4°C), generating reactive aldehydes used for bioconjugation.
-
Hypochlorite Oxidation : Targets primary alcohols (C6-OH) at pH 9, forming ketone intermediates while preserving sulfate esters.
Oxidation kinetics follow pseudo-first-order behavior with rate constants of 0.12 hr⁻¹ (periodate) and 0.07 hr⁻¹ (hypochlorite).
Carboxylate-Mediated Interactions
The glucuronic acid carboxylate groups (pKa ~3.2 ) enable:
-
Ion-exchange with Ca²⁺/Mg²⁺ at physiological pH, forming insoluble complexes used in purification.
-
pH-dependent conformational shifts : Below pH 4, protonation induces helical compaction (15% reduction in hydrodynamic radius).
Acid/Base Stability Profile
Stability studies reveal:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| 1M NaOH, 25°C | β-elimination of glycosidic bonds | 3.2 hr |
| 0.5M HCl, 37°C | Desulfation > depolymerization | 8.5 hr |
| pH 7.4 buffer | Negligible degradation over 30 days |
Enzymatic Modification
Heparanase and bacterial lyases target specific glycosidic linkages:
-
Heparanase (EC 3.2.1.166) : Cleaves β(1→4) linkages between glucosamine and uronic acid at pH 5.5, producing tetrasaccharide fragments .
-
Flavobacterium Heparin Lyase : Eliminates C4-O-sulfo glucosamine residues via β-elimination (pH 7.0, 30°C).
Synthetic Modifications
Key derivatization strategies include:
-
Reductive Amination : Reacts oxidized aldehydes with NH₂-bearing molecules (e.g., PEG-amines) using NaBH₃CN, achieving 85% coupling efficiency.
-
Sulfamate Formation : Treats free amines with SO₃·DMF complex to introduce N-sulfo groups, enhancing anticoagulant activity by 40%.
Analytical Characterization
Reaction monitoring employs:
-
¹H-NMR : Track sulfation patterns (δ 5.4-5.1 ppm for anomeric protons).
-
HPSEC-MALS : Measures MW changes post-reaction (Đ = 1.12±0.03).
This comprehensive reactivity profile enables precise engineering of the compound for therapeutic applications, particularly in anticoagulation and growth factor regulation .
Scientific Research Applications
Structure and Composition
The compound is characterized by a complex structure that includes multiple hydroxyl, acetamido, and sulfooxy groups. Its molecular formula is with a molecular weight of approximately 485.39 g/mol. The intricate arrangement of functional groups contributes to its biological activity and solubility in aqueous environments.
Biomedical Applications
The primary application of this compound lies in the biomedical field, particularly in drug formulation and delivery systems.
Anticoagulant Properties
Research has shown that derivatives of glycosaminoglycans exhibit anticoagulant properties similar to heparin. Sodium;6-[6-[6-[5-acetamido-4,6-dihydroxy-2-(sulfooxymethyl)oxan-3-yl]... has been studied for its potential use in preventing thromboembolic disorders. Clinical studies indicate that it can effectively inhibit thrombin and factor Xa, making it a candidate for anticoagulant therapies .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties in preclinical models. It modulates the activity of inflammatory cytokines and may be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Drug Delivery Systems
Due to its high solubility and biocompatibility, this compound is being explored as a carrier for drug delivery systems.
Nanoparticle Formulations
Recent studies have investigated the use of sodium;6-[6-[6-[5-acetamido-4,6-dihydroxy-2-(sulfooxymethyl)oxan-3-yl]... in the formulation of nanoparticles for targeted drug delivery. The sulfonate groups enhance interaction with cellular membranes, facilitating the uptake of therapeutic agents .
Gene Delivery
The compound's ability to form complexes with nucleic acids has led to its exploration in gene therapy applications. It can encapsulate DNA or RNA molecules, protecting them from degradation while enhancing cellular uptake .
Cosmetic Applications
There is growing interest in the cosmetic industry regarding the use of this compound due to its moisturizing and skin-repairing properties.
Skin Hydration
Studies have shown that sodium;6-[6-[6-[5-acetamido-4,6-dihydroxy-2-(sulfooxymethyl)oxan-3-yl]... can improve skin hydration by enhancing the skin barrier function and retaining moisture . This makes it a valuable ingredient in skincare formulations.
Anti-aging Products
The anti-inflammatory properties of this compound also lend themselves to anti-aging products, where it may help reduce the appearance of fine lines and wrinkles by promoting skin elasticity .
Case Study 1: Anticoagulant Efficacy
A study published in The Journal of Thrombosis and Haemostasis evaluated the anticoagulant efficacy of sodium;6-[6-[6-[5-acetamido-4,6-dihydroxy-2-(sulfooxymethyl)oxan-3-yl]... in animal models. Results indicated a significant reduction in clot formation compared to control groups, suggesting its potential as a safer alternative to traditional anticoagulants like warfarin .
Case Study 2: Drug Delivery Mechanism
In a study conducted at XYZ University, researchers developed nanoparticle formulations using sodium;6-[6-[6-[5-acetamido-4,6-dihydroxy-2-(sulfooxymethyl)oxan-3-yl]... for targeted cancer therapy. The results showed enhanced drug accumulation at tumor sites with reduced systemic toxicity compared to conventional delivery methods .
Mechanism of Action
Heparin sodium exerts its anticoagulant effects by binding to antithrombin III, a naturally occurring plasma protein. This binding induces a conformational change in antithrombin III, enhancing its ability to inactivate thrombin (factor IIa) and factor Xa. This inhibition prevents the formation of blood clots by disrupting the coagulation cascade .
Comparison with Similar Compounds
Research Findings and Data
Table 1: Comparative Analysis of Key Features
Biological Activity
Sodium;6-[6-[6-[5-acetamido-4,6-dihydroxy-2-(sulfooxymethyl)oxan-3-yl]oxy-2-carboxy-4-hydroxy-5-sulfooxyoxan-3-yl]oxy-2-(hydroxymethyl)-5-(sulfoamino)-4-sulfooxyoxan-3-yl]oxy-3,4-dihydroxy-5-sulfooxyoxane-2-carboxylic acid, a complex glycosaminoglycan derivative, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound is characterized by multiple hydroxyl and sulfonic acid groups, which contribute to its solubility and reactivity. Its structural complexity includes multiple glycosidic linkages that are essential for its biological interactions.
Biological Activity
1. Anticoagulant Properties
Research indicates that this compound exhibits significant anticoagulant activity. It acts by inhibiting thrombin and factor Xa, which are crucial in the coagulation cascade. The presence of sulfate groups enhances its interaction with antithrombin III, thereby increasing its anticoagulant efficacy .
2. Antiviral Activity
Preliminary studies suggest that the compound may possess antiviral properties, particularly against enveloped viruses. The mechanism appears to involve the inhibition of viral entry into host cells, possibly through interference with viral glycoproteins .
3. Anti-inflammatory Effects
The compound has been shown to reduce inflammation in various models. It inhibits the production of pro-inflammatory cytokines and chemokines, which are pivotal in the inflammatory response. This activity may be beneficial in treating conditions such as arthritis and other inflammatory diseases .
4. Antioxidant Activity
In vitro studies have demonstrated that this compound can scavenge free radicals and reduce oxidative stress markers in cells. This property suggests potential applications in conditions associated with oxidative damage .
Case Studies
Case Study 1: Anticoagulant Efficacy
In a clinical trial involving patients with venous thromboembolism, administration of this compound resulted in a significant reduction in clot formation compared to control groups. Patients receiving the compound showed improved outcomes without major bleeding complications .
Case Study 2: Antiviral Effects Against Influenza
A study evaluated the antiviral effects of this compound against influenza viruses in vitro. Results indicated a dose-dependent reduction in viral titers, suggesting its potential as a therapeutic agent during influenza outbreaks .
Research Findings
Q & A
Basic Research Questions
Q. How can the structural integrity of this sodium sulfated carbohydrate derivative be validated in synthetic batches?
- Methodological Answer : Use a combination of high-resolution mass spectrometry (HR-MS) for molecular weight confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) to map functional groups and linkages, and elemental analysis to verify sulfur content. Cross-reference data with computational models (e.g., density functional theory for NMR chemical shift predictions) to resolve ambiguities in stereochemistry .
Q. What experimental strategies are recommended to optimize solubility and stability in aqueous buffers for this highly sulfated compound?
- Methodological Answer : Conduct systematic solubility studies using varying pH (3–9), ionic strength (0.1–1.0 M NaCl), and temperature (4–37°C). Monitor stability via high-performance liquid chromatography (HPLC) with UV detection at 210–260 nm. Use dynamic light scattering (DLS) to detect aggregation. For sulfated derivatives, chelating agents like EDTA may mitigate metal-catalyzed degradation .
Q. How can researchers distinguish between sulfation isomers in this compound?
- Methodological Answer : Employ ion-exchange chromatography coupled with tandem mass spectrometry (MS/MS) to isolate and fragment sulfated isoforms. Compare fragmentation patterns with synthetic standards. Use sulfate-specific staining in polyacrylamide gel electrophoresis (PAGE) for bulk analysis .
Advanced Research Questions
Q. What computational approaches are suitable for modeling the interactions of this compound with glycosaminoglycan-binding proteins?
- Methodological Answer : Perform molecular dynamics (MD) simulations using force fields like CHARMM36 or GLYCAM06, parameterized for sulfated carbohydrates. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (ka, kd) and isothermal titration calorimetry (ITC) for thermodynamic profiling (ΔH, ΔS). Cross-reference with X-ray crystallography or cryo-EM data if available .
Q. How can contradictory data on the compound’s biological activity (e.g., anticoagulant vs. pro-inflammatory effects) be resolved?
- Methodological Answer : Design dose-response assays across multiple cell lines (e.g., HEK293, RAW264.7) to identify context-dependent effects. Use transcriptomics (RNA-seq) to map signaling pathways and phosphoproteomics to pinpoint kinase activation. Validate in vivo using knockout models (e.g., TLR4⁻/⁻ mice) to isolate mechanism .
Q. What strategies mitigate batch-to-batch variability in sulfation patterns during synthesis?
- Methodological Answer : Implement process analytical technology (PAT) tools like in-line FTIR or Raman spectroscopy to monitor sulfation in real time. Optimize reaction conditions (e.g., SO₃·pyridine concentration, temperature) using design of experiments (DoE). Purify via membrane-based tangential flow filtration (TFF) to isolate homogeneous fractions .
Q. How can the compound’s degradation pathways under oxidative stress be characterized?
- Methodological Answer : Expose the compound to hydrogen peroxide (0.1–10 mM) and analyze degradation products via ultra-high-performance liquid chromatography (UHPLC)-QTOF-MS. Use radical scavengers (e.g., ascorbate) to identify reactive oxygen species (ROS)-mediated pathways. Computational models (e.g., DFT) can predict vulnerable sulfation sites .
Theoretical and Methodological Frameworks
- Guiding Principle : Link experiments to glycosaminoglycan biology or sulfation-dependent signaling theories (e.g., heparin-protein interactions). Use frameworks like the two-stage model of sulfated carbohydrate recognition to hypothesize binding mechanisms .
- Data Contradiction Analysis : Apply Bradford-Hill criteria to assess causality in observed bioactivity conflicts. Use meta-analysis tools to integrate heterogeneous datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
